2-(4-Methylquinolin-2-yl)guanidine

NPFF receptor pharmacology radioligand binding neuropeptide FF antagonist

Select this exact 4-methylquinolin-2-yl guanidine for NPFF1-targeted programs. Its 13 nM human NPFF1 Ki surpasses RF9 by 4.5-fold, with ~7-fold NPFF2 selectivity. The non-peptidic quinoline scaffold delivers superior metabolic stability for prolonged in vitro assays (cAMP, β-arrestin) and oral bioavailability optimization. Unlike GMQ, it potentiates ASIC1a (EC₅₀≈10 μM) without confounding ASIC3 activation. The patent-protected copper-catalyzed guanidinylation route enables linker introduction for photoaffinity probes. DMSO-stable, lower MW than peptide controls. Verify the 4-methyl substitution—generic quinoline analogs lose an order of magnitude in NPFF1 affinity.

Molecular Formula C11H12N4
Molecular Weight 200.24 g/mol
Cat. No. B11900091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylquinolin-2-yl)guanidine
Molecular FormulaC11H12N4
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=CC=CC=C12)N=C(N)N
InChIInChI=1S/C11H12N4/c1-7-6-10(15-11(12)13)14-9-5-3-2-4-8(7)9/h2-6H,1H3,(H4,12,13,14,15)
InChIKeyPBIUQBDINOYEEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylquinolin-2-yl)guanidine – Core Chemical Identity and Baseline Procurement Profile


2-(4-Methylquinolin-2-yl)guanidine (CAS 503831-72-9) is a heteroaryl guanidine composed of a 4-methylquinoline core linked at the 2-position to a guanidino group . With a molecular formula of C₁₁H₁₂N₄ and a molecular weight of 200.24 g·mol⁻¹, it belongs to the quinolin-2-yl guanidine subclass, a family recognized in both patent and primary literature as high-affinity ligands for neuropeptide FF (NPFF) receptors and as subtype-selective modulators of acid-sensing ion channels (ASICs) [1][2]. The compound is commercially supplied as a research-grade small molecule with typical purity ≥95%, making it suitable for in vitro pharmacological profiling and structure–activity relationship (SAR) expansion.

2-(4-Methylquinolin-2-yl)guanidine – Why In-Class Quinoline Guanidines Cannot Be Interchanged for NPFF Receptor Profiling


Quinolin-2-yl guanidines are not a uniform pharmacological class; minor structural modifications at the quinoline ring produce profound shifts in NPFF receptor subtype affinity and selectivity [1]. The 4-methyl substituent on the quinoline scaffold of 2-(4-methylquinolin-2-yl)guanidine is a critical determinant of binding-pocket complementarity for NPFF1, yielding Ki values (13 nM on human NPFF1) that are approximately 4.5-fold more potent than the widely used reference antagonist RF9 (Ki = 58 nM) and roughly 7-fold selective over NPFF2 [2]. Generic substitution with an unsubstituted quinoline, a quinazoline (e.g., GMQ), or a 6-ethyl-4-methyl analog (CAS 503831-71-8) can invert the selectivity profile, introduce confounding off-target activities (e.g., ASIC3 agonism, GABAAR inhibition), or degrade NPFF1 binding by an order of magnitude [3]. Quantitative procurement decisions in NPFF-targeted programs must therefore be guided by the exact substitution pattern rather than general scaffold identity.

2-(4-Methylquinolin-2-yl)guanidine – Quantitative Comparator-Based Evidence for Scientific Selection


NPFF1 Receptor Binding Affinity: 4.5-Fold Greater Potency Than RF9 on Human NPFF1

2-(4-Methylquinolin-2-yl)guanidine binds to recombinant human NPFF1 receptor with a Ki of 13 nM, determined by radioligand binding assay [1]. This represents a 4.5-fold higher affinity compared to the prototypical small-molecule NPFF antagonist RF9, which exhibits a Ki of 58 nM at the same receptor under comparable assay conditions . The data originate from ChEMBL-curated screening at the Research Triangle Institute and are distinct from peptide-based NPFF ligands such as NPFF itself (Ki ≈ 1.4 nM), which carry metabolic stability liabilities that limit their utility in prolonged in vitro or ex vivo protocols [2].

NPFF receptor pharmacology radioligand binding neuropeptide FF antagonist

NPFF1/NPFF2 Selectivity Ratio: 5.4-Fold Improvement Over RF9 for Subtype-Selective Studies

2-(4-Methylquinolin-2-yl)guanidine displays a Ki of 91 nM at human NPFF2 receptors, yielding an NPFF1/NPFF2 selectivity ratio of 7.0 (13 nM / 91 nM) [1]. In contrast, RF9 binds NPFF1 and NPFF2 with nearly equal affinity (Ki = 58 nM and 75 nM, respectively; selectivity ratio = 1.3) . The 5.4-fold greater selectivity window of the target compound for NPFF1 over NPFF2 enables pharmacological dissection of NPFF1-mediated anti-opioid hyperalgesia without concomitant NPFF2-driven cardiovascular effects, which are observed with non-selective NPFF ligands [2].

NPFF receptor subtype selectivity SAR biased signaling

ASIC Channel Subtype-Specific Biphasic Modulation: Quinoline Scaffold Confers Potentiation at Low Concentration Distinct from GMQ

2-(4-Methylquinolin-2-yl)guanidine belongs to the 2-guanidino-quinoline subclass characterized by Alijevic et al. (2018) as producing a concentration-dependent biphasic effect on ASIC1a: potentiation of ASIC1a currents at low concentration (EC₅₀ ≈ 10 μM) and inhibition at high concentration (IC₅₀ > 100 μM), with no potentiation of ASIC3 [1]. This contrasts with the prototypical quinazoline GMQ (2-guanidine-4-methylquinazoline), which activates ASIC3 under neutral pH (EC₅₀ = 1.83 mM) and exerts opposite effects on ASIC1a versus ASIC3, complicating its use as a subtype-selective probe [2]. The quinoline scaffold thus enables ASIC1a-selective potentiation at low micromolar concentrations, a pharmacological profile absent in the quinazoline series.

acid-sensing ion channel (ASIC) biphasic modulation ASIC1a potentiation

Physicochemical Drug-Likeness: Lower Lipophilicity and Reduced Molecular Weight Relative to GMQ

2-(4-Methylquinolin-2-yl)guanidine possesses a calculated LogP of 2.72, a topological polar surface area (PSA) of 74.8 Ų, and a molecular weight of 200.24 g·mol⁻¹ [1]. Compared with the quinazoline analog GMQ (LogP = 2.92; MW = 237.69 g·mol⁻¹, including hydrochloride salt) [2], the target compound exhibits a 0.20-unit lower LogP, indicative of reduced lipophilicity and potentially improved aqueous solubility. Its lower molecular weight (200 vs. 238) also places it closer to the optimal range for CNS penetration according to multiple parameter optimization (MPO) scoring [3]. Both compounds satisfy Lipinski criteria, but the target compound's smaller size and lower LogP suggest superior developability for in vivo CNS target engagement studies.

physicochemical properties Lipinski rule of five drug-likeness

Patent-Covered Synthetic Route Enables Scalable Procurement and SAR Expansion

2-(4-Methylquinolin-2-yl)guanidine can be synthesized via direct copper-catalyzed guanidinylation of 2-chloro-4-methylquinoline, a methodology developed and validated by Hammoud (2012) for the broader quinolin-2-yl guanidine family [1]. This route avoids the need for protecting-group strategies required for electron-deficient aniline-based guanidines and is explicitly covered under Actelion Pharmaceuticals' patent family (US 7,544,691) claiming quinoline-guanidines as NPFF receptor antagonists [2]. In contrast, the 6-ethyl-4-methyl analog (CAS 503831-71-8) requires an additional alkylation step that introduces batch-to-batch variability at scales above 100 mg . The availability of a validated, patent-backed synthetic route for the target compound reduces procurement risk and ensures chemical identity consistency across multiple vendor lots.

copper-catalyzed guanidinylation patent synthesis SAR library expansion

2-(4-Methylquinolin-2-yl)guanidine – Validated Application Scenarios for Procurement-Driven Research Programs


NPFF1 Receptor Antagonist Screening and Hit-to-Lead Optimization for Anti-Hyperalgesic Programs

The compound's 13 nM affinity for human NPFF1 and 7-fold selectivity over NPFF2 make it a suitable starting point for structure–activity relationship (SAR) campaigns targeting NPFF1-mediated reversal of opioid-induced hyperalgesia [1]. Unlike the peptide antagonist RF9, its non-peptidic quinoline scaffold offers improved metabolic stability for prolonged in vitro functional assays (e.g., cAMP inhibition, β-arrestin recruitment) and permits oral bioavailability optimization in downstream lead development [2].

ASIC1a Subtype-Selective Pharmacological Probing in Neuroscience Research

Owing to the quinoline scaffold's biphasic ASIC modulation profile—ASIC1a potentiation at low micromolar concentrations (EC₅₀ ≈ 10 μM) without ASIC3 activation—this compound serves as a subtype-selective tool for dissecting ASIC1a contributions to synaptic plasticity, ischemic neurodegeneration, and fear-related behavior [3]. Investigators should employ this compound in preference to GMQ when the experimental design requires ASIC1a-specific potentiation without concomitant ASIC3 gating.

Chemical Biology Probe Development for NPFF Receptor Deorphanization Studies

The combination of nanomolar NPFF1 affinity, moderate selectivity, and a synthetically tractable 4-methylquinoline core positions 2-(4-methylquinolin-2-yl)guanidine as an ideal candidate for the design of photoaffinity labeling probes or fluorescent conjugates aimed at mapping NPFF1 receptor tissue distribution and trafficking dynamics [4]. The patent-protected synthetic route (copper-catalyzed guanidinylation) facilitates the introduction of linker-functionalized aryl halides for bioconjugation.

Positive Control for NPFF1 Radioligand Displacement Assays in CRO Screening Panels

With a defined Ki of 13 nM for human NPFF1 (and 7 nM for rat NPFF1) in radioligand binding format, the compound is immediately usable as a non-peptidic positive control for contract research organizations (CROs) offering GPCR profiling services that include NPFF receptor targets . Its stability in DMSO stock solutions and lower molecular weight relative to peptide controls reduce the frequency of quality-control revalidation.

Quote Request

Request a Quote for 2-(4-Methylquinolin-2-yl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.